

Ethyl 3-Nitropropanoate: A Comprehensive Technical Guide for Synthetic and Medicinal Chemistry

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Compound of Interest

Compound Name: *Ethyl 3-nitropropanoate*

Cat. No.: *B1247394*

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Abstract

Ethyl 3-nitropropanoate is a versatile chemical intermediate whose value in organic synthesis and drug development cannot be overstated. Characterized by the presence of both an ester and a nitro functional group, it serves as a potent building block for a wide array of more complex molecules, particularly β -amino acids and their derivatives. This guide provides an in-depth examination of **Ethyl 3-nitropropanoate**, covering its chemical identity, physicochemical properties, synthesis, and purification. It further explores its chemical reactivity, synthetic utility, and specific applications in the development of pharmacologically active compounds. Detailed, field-tested protocols and safety guidelines are included to equip researchers, scientists, and drug development professionals with the knowledge to handle and utilize this compound effectively and safely.

Chemical Identity and Physicochemical Properties

A foundational understanding of a compound begins with its precise identity and physical characteristics. **Ethyl 3-nitropropanoate** is an organic compound that features an ethyl ester group and a terminal nitro group separated by an ethylene bridge.^[1] Its formal IUPAC name is **ethyl 3-nitropropanoate**.^[1]

Key identifiers and properties are summarized below for quick reference.

Property	Value	Source
IUPAC Name	ethyl 3-nitropropanoate	[1]
CAS Number	3590-37-2	[1]
Molecular Formula	C ₅ H ₉ NO ₄	[1]
Molecular Weight	147.13 g/mol	[1]
Boiling Point	223.3°C at 760 mmHg	[1]
Density	~1.2 g/cm ³	[1]
Canonical SMILES	CCOC(=O)CC--INVALID-LINK- -[O-]	[1] [2]
InChI Key	IIJLLHGPEZBIIT- UHFFFAOYSA-N	[1]

Synthesis and Purification

The most common and efficient synthesis of **Ethyl 3-nitropropanoate** is achieved through a Michael addition reaction. This conjugate addition involves the reaction of nitromethane with ethyl acrylate.[\[1\]](#) The reaction mechanism is initiated by the deprotonation of nitromethane, which generates a nucleophilic nitronate ion. This ion then attacks the β -carbon of the electron-deficient ethyl acrylate. A subsequent protonation step yields the final product.[\[1\]](#)

Optimized Laboratory-Scale Synthesis Protocol

This protocol is designed to be a self-validating system, incorporating in-process checks to ensure reaction completion and product purity.

Materials:

- Nitromethane (CH₃NO₂)
- Ethyl acrylate (CH₂=CHCO₂Et)
- A suitable base (e.g., 1,8-Diazabicycloundec-7-ene (DBU) or a phase-transfer catalyst like tetrabutylammonium bromide)[\[1\]](#)

- Anhydrous solvent (e.g., Tetrahydrofuran (THF) or Dichloromethane (DCM))[1]
- Hydrochloric acid (HCl), 1M solution
- Saturated sodium bicarbonate (NaHCO_3) solution
- Brine (saturated NaCl solution)
- Anhydrous magnesium sulfate (MgSO_4) or sodium sulfate (Na_2SO_4)
- Silica gel for column chromatography
- Eluent for chromatography (e.g., Hexanes/Ethyl Acetate mixture)

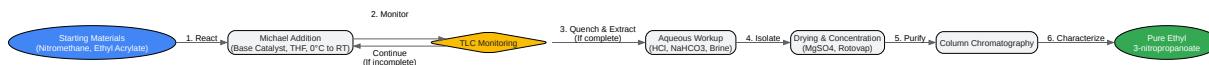
Procedure:

- Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, dropping funnel, and a nitrogen inlet, add nitromethane (1.2 equivalents) and anhydrous THF (approx. 5 mL per 1 g of ethyl acrylate).
- Base Addition & Nitronate Formation: Cool the flask to 0°C using an ice bath. Slowly add the base (e.g., DBU, 0.1 equivalents) to the stirred solution. Causality: The base is catalytic and is required to deprotonate nitromethane, forming the reactive nitronate anion. Performing this at 0°C controls the exothermicity of the acid-base reaction.
- Michael Addition: Add ethyl acrylate (1.0 equivalent) dropwise via the dropping funnel over 30 minutes, maintaining the temperature at 0°C. After the addition is complete, allow the reaction to warm to room temperature (25°C) and stir for 12-24 hours.[1] Causality: Slow addition of the electrophile (ethyl acrylate) prevents polymerization and other side reactions. The extended reaction time ensures complete conversion.
- In-Process Check (TLC): Monitor the reaction progress using Thin-Layer Chromatography (TLC) until the ethyl acrylate spot has been consumed.
- Quenching: Upon completion, cool the mixture back to 0°C and slowly add 1M HCl to neutralize the base and quench the reaction.

- Workup & Extraction: Transfer the mixture to a separatory funnel. Add ethyl acetate to dilute the mixture and wash sequentially with water, saturated NaHCO_3 solution, and brine. Causality: The aqueous washes remove the catalyst, unreacted nitromethane, and any formed salts. The bicarbonate wash ensures complete neutralization of the acid.
- Drying and Concentration: Dry the separated organic layer over anhydrous MgSO_4 , filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
- Purification (Column Chromatography): Purify the resulting crude oil via flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent to afford the pure **Ethyl 3-nitropropanoate**.

Synthesis and Purification Workflow

The following diagram illustrates the logical flow from starting materials to the purified final product.



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Caption: Workflow for the synthesis and purification of **Ethyl 3-nitropropanoate**.

Chemical Reactivity and Synthetic Utility

Ethyl 3-nitropropanoate is a valuable synthetic intermediate primarily due to the reactivity of its nitro group, which can be thought of as a masked amino group.[1] This functionality allows for its use in a variety of powerful chemical transformations.

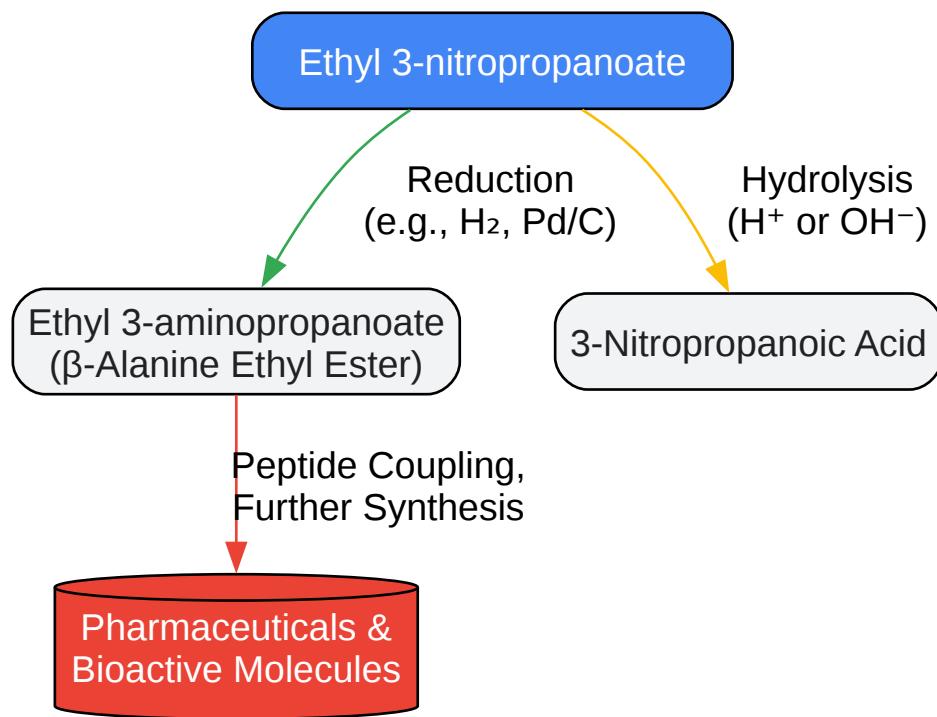
Key Reactions:

- Reduction to β -Amino Esters: The most significant reaction is the reduction of the nitro group to a primary amine. This transformation yields ethyl 3-aminopropanoate (a β -alanine

derivative), a crucial building block for peptides, pharmaceuticals, and other bioactive molecules.^[1] Common reducing agents for this purpose include catalytic hydrogenation ($\text{H}_2/\text{Pd-C}$), lithium aluminum hydride (LiAlH_4), or tin(II) chloride.

- **Hydrolysis:** The ester functionality can be hydrolyzed under acidic or basic conditions to yield 3-nitropropanoic acid.^[1] This neurotoxin found in some plants and fungi is itself a subject of study and a precursor for other derivatives.^{[3][4]}
- **Nucleophilic Substitution:** The nitro group can, under specific conditions, be displaced in nucleophilic substitution reactions, though this is less common than reduction.^[1]

The diagram below outlines the primary synthetic pathways originating from **Ethyl 3-nitropropanoate**.



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Caption: Key synthetic transformations of **Ethyl 3-nitropropanoate**.

Applications in Research and Drug Development

The utility of **Ethyl 3-nitropropanoate** extends across various scientific domains, from organic synthesis to medicinal chemistry.

- Precursor to Pharmaceuticals and Agrochemicals: Its primary role is as an intermediate in the synthesis of more complex molecules.^[1] By providing a stable and reliable source of the β-aminopropanoate scaffold after reduction, it facilitates the construction of numerous drug candidates.
- Medicinal Chemistry Research: Derivatives of 3-nitropropanoic acid are being explored for a range of therapeutic applications.^{[1][3]} While 3-nitropropanoic acid itself is a mitochondrial toxin that inhibits succinate dehydrogenase,^{[1][4]} its derivatives are investigated for potential anticonvulsant and other bioactivities.^{[1][3]} The careful modification of the core structure is a key strategy in medicinal chemistry to enhance therapeutic effects while mitigating toxicity.
- Biocatalysis and Bioremediation: The compound serves as a substrate for enzymes involved in nitroalkane metabolism, such as nitronate monooxygenases. This makes it a useful tool for studying these enzymatic pathways and for potential applications in the bioremediation of environments contaminated with nitroalkanes.^[1]

Safety, Handling, and Storage

As with any chemical reagent, proper handling and storage of **Ethyl 3-nitropropanoate** are critical to ensure laboratory safety.

- Hazard Identification: While specific GHS classifications can vary by supplier, related nitroalkanes and esters may cause skin and eye irritation.^[5] It is crucial to consult the most current Safety Data Sheet (SDS) from the supplier before use.^{[5][6]}
- Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety glasses or goggles, and a lab coat.^[6]
- Handling: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of vapors.^{[5][6]} Avoid contact with skin, eyes, and clothing.^[6] Wash hands thoroughly after handling.^[5]
- Storage: Store the container tightly closed in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents and strong bases.^[6]

Conclusion

Ethyl 3-nitropropanoate is a cornerstone intermediate for synthetic chemists. Its straightforward synthesis via Michael addition and, more importantly, the facile conversion of its nitro group into a primary amine, provide a reliable pathway to valuable β -amino acid derivatives. This strategic role makes it an indispensable tool in the synthesis of pharmaceuticals, agrochemicals, and other functional organic molecules. A thorough understanding of its properties, reactivity, and safe handling procedures, as outlined in this guide, empowers researchers to leverage its full potential in their scientific endeavors.

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